molecular formula C21H26N2O2 B2675696 (E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine CAS No. 929871-34-1

(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine

Cat. No. B2675696
M. Wt: 338.451
InChI Key: CYYNYOPGQORFGO-BSYVCWPDSA-N
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Description

Hydrazine is a compound that has been used in various applications, including as a reducing agent and in the synthesis of various chemicals . It’s a hydrazine derivative and was originally developed as a treatment for malaria but was later found to have antihypertensive abilities .


Synthesis Analysis

Hydrazine can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate . Another method involves the direct electrochemical oxidation of ammonia .


Molecular Structure Analysis

The molecular structure of hydrazine consists of two nitrogen atoms bonded together, with each nitrogen atom also bonded to two hydrogen atoms .


Chemical Reactions Analysis

Hydrazine can undergo various chemical reactions. For example, it can be used in the direct electrochemical oxidation of ammonia to generate hydrazine . It can also undergo a nucleophilic addition reaction .


Physical And Chemical Properties Analysis

Hydrazine is a strong reducing agent and is basic in nature . It has a molecular weight of 32.0452 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The research includes efficient synthesis methods for spiro compounds, demonstrating the versatility of these molecules in organic synthesis. For instance, a study describes the one-pot synthesis of 5H-spiro[benzo[7,8]chromeno[2,3-c]pyrazole-7,3′-indoline]-2′,5,6(9H)-trione derivatives via a four-component reaction catalyzed by MgCl2, highlighting excellent yields, environmental friendliness, and short reaction times (Shen et al., 2015).
  • Another study reports on the selective construction of diverse polycyclic spirooxindoles through a three-component reaction, showcasing the synthesis of complex molecules with high diastereoselectivity (Sun et al., 2020).

Applications in Biological Activities

  • Compounds with spiro structures have been investigated for their antimicrobial properties. For example, a study on thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities found that certain derivatives exhibited potent activity against both Gram-negative and Gram-positive bacteria, with one compound showing higher antifungal activity compared to ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

Advances in Medicinal Chemistry

  • Spiro compounds' synthesis, facilitated by catalysts like nano-Co3S4 under microwave irradiations, opens avenues for rapid and efficient production of molecules with potential medicinal applications (Khojasteh-Khosro & Shahbazi-Alavi, 2019).
  • The conformational study of hydrazine derivatives bearing a chromene scaffold using quantum chemical methods, dynamic NMR, and IR spectroscopy provides insights into their structural stability, which is crucial for designing drugs with desired pharmacokinetic properties (Markova et al., 2019).

Safety And Hazards

Hydrazine is known to be toxic and can pose various health risks. It’s not recommended for use in people with coronary artery disease or in those with rheumatic heart disease that affects the mitral valve .

Future Directions

Given the potential uses of hydrazine in various industries, there is ongoing research into safer and more efficient methods of synthesizing hydrazine .

properties

IUPAC Name

(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c22-23-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13H,1-11,22H2/b23-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNYOPGQORFGO-BSYVCWPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NN)C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/N)/C5=C4CCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine

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